molecular formula C31H37N3O5 B13413447 Dibenzyl ((R)-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate

Dibenzyl ((R)-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate

Cat. No.: B13413447
M. Wt: 531.6 g/mol
InChI Key: OIRRVFLEBAQIDP-RBJSKKJNSA-N
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Description

Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both carbamate and amine functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hexane-1,5-diyl backbone, followed by the introduction of the oxo and amino groups. The final step involves the formation of the dicarbamate structure through a reaction with dibenzyl chloroformate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate: Unique due to its specific structure and functional groups.

    Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)diurethane: Similar structure but with urethane groups instead of carbamate.

    Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)diamide: Contains amide groups instead of carbamate.

Uniqueness

The uniqueness of Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H37N3O5

Molecular Weight

531.6 g/mol

IUPAC Name

benzyl N-[(2R)-1-oxo-6-(phenylmethoxycarbonylamino)-1-[[(2S)-1-phenylpropan-2-yl]amino]hexan-2-yl]carbamate

InChI

InChI=1S/C31H37N3O5/c1-24(21-25-13-5-2-6-14-25)33-29(35)28(34-31(37)39-23-27-17-9-4-10-18-27)19-11-12-20-32-30(36)38-22-26-15-7-3-8-16-26/h2-10,13-18,24,28H,11-12,19-23H2,1H3,(H,32,36)(H,33,35)(H,34,37)/t24-,28+/m0/s1

InChI Key

OIRRVFLEBAQIDP-RBJSKKJNSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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